molecular formula C7H4BClF4O2 B14022928 4-Chloro-5-fluoro-2-(trifluoromethyl)phenylboronic acid

4-Chloro-5-fluoro-2-(trifluoromethyl)phenylboronic acid

Cat. No.: B14022928
M. Wt: 242.36 g/mol
InChI Key: FBOUMCIDKDIXDB-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Chloro-5-fluoro-2-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-Chloro-5-fluoro-2-(trifluoromethyl)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-(trifluoromethyl)phenylboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-fluoro-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both chloro and fluoro substituents, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of molecules with specific electronic and steric requirements .

Properties

Molecular Formula

C7H4BClF4O2

Molecular Weight

242.36 g/mol

IUPAC Name

[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C7H4BClF4O2/c9-5-1-3(7(11,12)13)4(8(14)15)2-6(5)10/h1-2,14-15H

InChI Key

FBOUMCIDKDIXDB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C(F)(F)F)Cl)F)(O)O

Origin of Product

United States

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